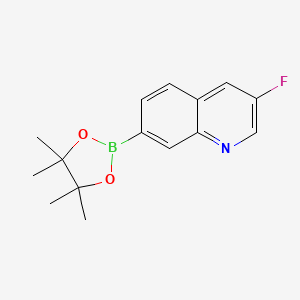

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

¹H/¹³C NMR Spectroscopy

The ¹H NMR spectrum (CDCl₃, 400 MHz) exhibits characteristic signals:

- Aromatic protons: Multiplets between δ 7.4–8.9 ppm for the quinoline ring.

- Pinacol methyl groups: Singlet at δ 1.35 ppm (12H, CH₃).

- Fluorine coupling: Splitting of the C3 proton (δ 8.2 ppm, d, J = 8.4 Hz).

The ¹³C NMR spectrum (CDCl₃, 100 MHz) shows:

FT-IR Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

In methanol, the compound exhibits λₘₐₐ at 265 nm (π→π* transition of quinoline) and 310 nm (n→π* transition of the boronic ester).

X-ray Diffraction Studies and Solid-State Packing Arrangements

Single-crystal X-ray diffraction of a related 7-borylated quinoline derivative (without fluorine) reveals a monoclinic crystal system with space group P2₁/c. The quinoline rings stack via π-π interactions (3.6 Å interplanar distance), while the pinacol groups engage in hydrophobic interactions. Hydrogen bonds between boronic ester oxygen atoms and adjacent methyl groups stabilize the lattice (O···H–C = 2.7 Å).

Crystallographic Data Summary:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.2 Å, b = 12.4 Å, c = 14.7 Å |

| Packing density | 1.32 g/cm³ |

The fluorine substituent is anticipated to slightly reduce π-stacking efficiency due to increased electron withdrawal, though this remains untested for the specific compound.

Properties

CAS No. |

852062-12-5 |

|---|---|

Molecular Formula |

C15H17BFNO2 |

Molecular Weight |

273.11 g/mol |

IUPAC Name |

3-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

InChI |

InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)11-6-5-10-7-12(17)9-18-13(10)8-11/h5-9H,1-4H3 |

InChI Key |

AJIRJUWESXTVCU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=C(C=C3C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves a multi-step process. One common method includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the quinoline ring system, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

Borylation: The final step involves the introduction of the dioxaborolane group. This is typically achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can replace the fluorine atom with groups like amines or thiols.

Coupling Reactions: The dioxaborolane group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Scientific Research Applications

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for the synthesis of biologically active molecules. Its boronic acid moiety can interact with biological targets, making it useful in drug design.

Materials Science: The compound is employed in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Chemical Biology: Researchers use this compound as a probe to study biological processes. Its ability to form reversible covalent bonds with biomolecules allows for the investigation of enzyme mechanisms and protein interactions.

Catalysis: The compound serves as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Mechanism of Action

The mechanism of action of 3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or interacting with specific receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating enzyme activity. In materials science, the compound’s electronic properties influence its behavior in devices, such as charge transport and light emission.

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s reactivity and stability are influenced by the positions of its substituents. Key analogues and their distinguishing features include:

Key Observations:

- Substituent Position: The 3-fluoro and 7-boronate arrangement in the target compound contrasts with isomers like 8-fluoro-6-boronate (CAS 2235386-14-6), where fluorine’s electron-withdrawing effect at position 8 may alter electronic density at the boronate site .

- Steric Considerations: Bulky groups (e.g., 2-phenyl in CAS 867164-54-3) may hinder coupling efficiency, whereas smaller substituents like fluorine or chlorine minimize steric interference .

Reactivity and Stability

- Hydrolysis Sensitivity: The boronate group’s stability varies with substituent positions. The target’s 7-boronate may exhibit different hydrolysis kinetics due to fluorine’s inductive effects .

- Coupling Efficiency: Electron-withdrawing groups (e.g., F, Cl) enhance boronate reactivity in cross-couplings. For example, 7-chloro-4-boronate (CAS 871125-83-6) may couple less efficiently than the target due to chlorine’s steric and electronic effects .

Biological Activity

3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that integrates a fluorine atom and a boron-containing moiety into the quinoline structure. This unique combination may confer significant biological activities, particularly in pharmacology and medicinal chemistry. The following sections delve into its biological activity, synthesis routes, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H20BFN2O2 |

| Molecular Weight | 281.14 g/mol |

| IUPAC Name | This compound |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C |

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit a range of antimicrobial activities. The incorporation of the boron moiety has been shown to enhance the stability and reactivity of these compounds. For instance, studies on related quinolone-hydantoin hybrids have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase activity in bacteria, which is crucial for DNA replication .

- Binding Interactions : Molecular docking studies suggest that the compound can effectively bind within the active site of target enzymes such as DNA gyrase and potentially interfere with their catalytic processes .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the size and nature of substituents on the quinoline ring significantly influence biological activity. Smaller substituents tend to enhance activity against specific bacterial strains compared to larger groups . The presence of the fluorine atom is also critical for enhancing lipophilicity and cellular uptake.

Case Studies

- Antibacterial Evaluation : In a study evaluating various quinolone derivatives against S. aureus, compounds with similar structures to this compound showed MIC values around 50 µg/mL. This suggests potential efficacy in treating infections caused by resistant strains .

- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and toxicity profiles of this compound. Early indications suggest favorable absorption characteristics due to its structural properties .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Boronic Ester : Utilizing boronic acid derivatives in Suzuki-Miyaura coupling reactions.

- Fluorination : Employing electrophilic fluorination techniques to introduce the fluorine atom at the desired position on the quinoline ring.

- Final Coupling Reactions : Combining the synthesized intermediates under controlled conditions to yield the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.